molecular formula C21H18ClNO B185612 N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide CAS No. 70298-74-7

N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide

Cat. No. B185612
CAS RN: 70298-74-7
M. Wt: 335.8 g/mol
InChI Key: HLUIPDHOSRVUCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide, also known as DCM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized through different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects. In

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide has been widely studied for its potential applications in various fields of scientific research. One of the most significant applications of N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide is in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide has been used as a hole transport material in OLEDs and as an electron acceptor in OPVs due to its high charge mobility and good solubility in organic solvents.
N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide has also been studied for its potential applications in the field of medicine. It has been shown to exhibit antifungal and antibacterial activities, making it a promising candidate for the development of new antimicrobial agents. Additionally, N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide has been investigated as a potential anticancer agent due to its ability to induce apoptosis in cancer cells.

Mechanism Of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide is not fully understood, but it is believed to involve the inhibition of enzymes involved in various biochemical pathways. N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide has been shown to inhibit the growth of fungi and bacteria by inhibiting the activity of enzymes involved in cell wall synthesis and energy metabolism. Additionally, N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide has been shown to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting the activity of anti-apoptotic proteins.

Biochemical And Physiological Effects

N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide can inhibit the growth of fungi and bacteria, induce apoptosis in cancer cells, and inhibit the activity of enzymes involved in various biochemical pathways. In vivo studies have shown that N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide can reduce the growth of tumors in mice and exhibit antifungal and antibacterial activities.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide in lab experiments is its high purity and solubility in organic solvents. This makes it easy to handle and use in various experiments. However, one of the limitations of using N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide is its potential toxicity, which requires proper handling and safety precautions.

Future Directions

There are several future directions for the research of N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide. One direction is the development of new organic electronic devices using N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide as a hole transport material or electron acceptor. Another direction is the development of new antimicrobial agents and anticancer agents based on the structure of N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide. Additionally, further studies are needed to understand the mechanism of action of N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide and its potential toxicity in vivo.

Synthesis Methods

The synthesis of N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide can be achieved through different methods, including the reaction of 3-chloro-4-methylaniline with benzophenone in the presence of a base catalyst. Another method involves the reaction of 3-chloro-4-methylbenzoyl chloride with aniline in the presence of a base catalyst. These methods have been optimized to produce high yields of N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide with high purity.

properties

CAS RN

70298-74-7

Product Name

N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide

Molecular Formula

C21H18ClNO

Molecular Weight

335.8 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-2,2-diphenylacetamide

InChI

InChI=1S/C21H18ClNO/c1-15-12-13-18(14-19(15)22)23-21(24)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-14,20H,1H3,(H,23,24)

InChI Key

HLUIPDHOSRVUCP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)Cl

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)Cl

Other CAS RN

70298-74-7

Pictograms

Irritant; Environmental Hazard

Origin of Product

United States

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